![molecular formula C12H14N2O3S B2691787 N-(3-(异噁唑-4-基)丙基)苯磺酰胺 CAS No. 2034427-50-2](/img/structure/B2691787.png)
N-(3-(异噁唑-4-基)丙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Molecular Structure Analysis
Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The structure of isoxazole has been found to be of immense importance because of its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .科学研究应用
光化学分解
对与 N-(3-(异恶唑-4-基)丙基)苯磺酰胺结构相似的相关磺胺甲恶唑化合物进行的研究表明,这些化合物在酸性水溶液中具有高度光敏性。对磺胺甲恶唑光分解的研究确定了主要光产物并提出了它们的形成途径,这可以提供对类似化合物环境归宿的见解(魏周和 D. 摩尔,1994)。
生化评估和合成
磺酰胺的合成和生化评估,包括具有异恶唑环的磺酰胺,已得到广泛研究。这些化合物已被评估为激肽 3-羟化酶和碳酸酐酶等酶的抑制剂,在治疗神经性疼痛和青光眼等疾病方面显示出显着的潜力。此类研究强调了这些化合物在神经和眼科疾病中的治疗潜力(S. Röver 等人,1997)。
抗癌和抗 HCV 剂
N-(3-(异恶唑-4-基)丙基)苯磺酰胺的某些衍生物已被合成并评估其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这些研究表明,特定的磺酰胺衍生物可以开发成治疗剂,为疾病治疗提供多方面的途径,突出了该化合物超越传统应用的多功能性 (Ş. Küçükgüzel 等人,2013)。
碳酸酐酶抑制
已合成含有异恶唑的磺酰胺,并显示出对人碳酸酐酶 II 和 VII 同种型具有有效的抑制特性。此特性与开发用于治疗青光眼和神经性疼痛等疾病的治疗方法特别相关,展示了该化合物在设计新治疗剂方面的潜力(C. Altug 等人,2017)。
未来方向
Isoxazole and its derivatives have attracted considerable attention due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
作用机制
Target of Action
The primary target of the compound N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide, also known as N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes .
Mode of Action
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide interacts with its target, the human carbonic anhydrases, by inhibiting their activity . This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Biochemical Pathways
The inhibition of human carbonic anhydrases by N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide’s action are primarily due to its inhibitory effect on human carbonic anhydrases. This inhibition can lead to various physiological and pathological changes, depending on the specific isoform of the enzyme that is inhibited .
属性
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-18(16,12-6-2-1-3-7-12)14-8-4-5-11-9-13-17-10-11/h1-3,6-7,9-10,14H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGTBIKOJPKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。